2-Undecenoic acid

Overview

Description

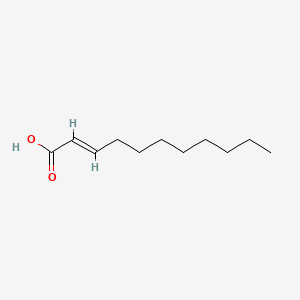

2-Undecenoic acid, also known as trans-2-undecenoic acid, is an unsaturated fatty acid with the molecular formula C11H20O2. It is characterized by the presence of a double bond at the second carbon atom in the undecanoic acid chain. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Undecenoic acid can be synthesized through several methods. One common approach involves the high-pressure hydrogenation of aromatic compounds, such as dicyclopentadiene, followed by oxidation to yield trans-2-undecenoic acid . Another method involves the oxidation of cyclopentanone-3-carboxylic acid, followed by decarboxylation to produce the desired compound .

Industrial Production Methods: In industrial settings, this compound is often produced from castor oil. The process involves the pyrolysis of ricinoleic acid, a major component of castor oil, to yield undecylenic acid, which is then isomerized to form this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Undecenoic acid undergoes various chemical reactions, including:

Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.

Reduction: The compound can be reduced to form undecanoic acid.

Substitution: The carboxylic acid group can participate in esterification reactions to form esters.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

Substitution: Esterification can be achieved using alcohols in the presence of acid catalysts.

Major Products Formed:

Epoxides and diols: from oxidation.

Undecanoic acid: from reduction.

Esters: from esterification reactions.

Scientific Research Applications

Pharmaceutical Applications

Antifungal Activity

2-Undecenoic acid is primarily recognized for its antifungal properties. It is effective against various fungal infections, particularly those caused by Candida albicans. Studies indicate that it inhibits the morphogenesis of this yeast, preventing the transition from yeast to filamentous forms, which are associated with virulence and infection severity. The mechanism involves disrupting lipid metabolism and inhibiting germ tube formation, thus reducing biofilm formation critical for infection establishment .

Clinical Efficacy

Clinical evaluations have demonstrated the efficacy of this compound in treating dermatological fungal infections. In a controlled study involving patients with skin infections, it was noted that undecylenic acid significantly reduced symptoms and fungal load compared to placebo treatments . Additionally, formulations combining undecylenic acid with other compounds, such as L-arginine, have shown promise in enhancing solubility and bioactivity, leading to potential applications in cancer therapies through apoptotic mechanisms .

Materials Science Applications

Biosensors Development

In materials science, this compound serves as a bifunctional linking molecule in the fabrication of silicon-based biosensors. Its terminal double bond allows for the formation of stable Si-C bonds with silicon surfaces while maintaining carboxylic acid groups available for biomolecule conjugation. This property is leveraged to enhance the sensitivity and specificity of biosensors used in detecting biological analytes .

Polymer Production

The compound is also utilized in the synthesis of polymers such as Nylon-11. By converting undecylenic acid to 11-aminoundecanoic acid on an industrial scale, it serves as a precursor for producing high-performance materials used in textiles and coatings .

Cosmetic and Skincare Applications

Due to its antifungal properties, this compound is incorporated into various skincare products aimed at treating conditions like dandruff and other fungal skin infections. Its ability to inhibit Candida albicans makes it an attractive ingredient in formulations designed to alleviate itching and irritation associated with dermatological conditions .

Research Findings and Case Studies

Mechanism of Action

The mechanism of action of 2-undecenoic acid, particularly its antifungal effects, involves the inhibition of morphogenesis in fungi. It prevents the conversion of yeast to the hyphal form, which is associated with active infections. This inhibition is achieved through the disruption of fatty acid biosynthesis pathways .

Comparison with Similar Compounds

10-Undecenoic acid: Another unsaturated fatty acid with a double bond at the tenth carbon atom.

Undecanoic acid: A saturated fatty acid without any double bonds.

Uniqueness of 2-Undecenoic Acid: this compound is unique due to its specific position of the double bond, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its antimicrobial properties make it a valuable compound in multiple fields .

Biological Activity

2-Undecenoic acid, a monounsaturated fatty acid, has garnered attention for its diverse biological activities, particularly in antifungal and anticancer applications. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by its long carbon chain structure, which contributes to its biological efficacy. The compound exhibits antifungal properties primarily through the inhibition of morphogenesis in fungi such as Candida albicans. Research indicates that undecylenic acid disrupts fatty acid biosynthesis, preventing the conversion of yeast forms to hyphal forms associated with infection .

Mechanisms of Antifungal Action

- Inhibition of Morphogenesis : Prevents yeast-to-hyphal transition in fungi.

- Fatty Acid Biosynthesis Disruption : Impairs essential metabolic processes in fungal cells.

Antifungal Activity

This compound is widely recognized for its effectiveness against various fungal infections. Clinical evaluations have demonstrated its efficacy in treating skin conditions such as tinea cruris and athlete's foot. In a review of placebo-controlled trials, undecylenic acid was shown to be effective alongside conventional antifungals like clotrimazole and terbinafine .

Summary of Antifungal Efficacy

Anticancer Activity

Recent studies have explored the potential anticancer properties of this compound. A novel formulation combining undecylenic acid with L-arginine (GS-1) exhibited significant pro-apoptotic effects on various tumor cell lines, including HeLa and A549. The mechanism underlying this activity involves caspase-dependent pathways leading to apoptosis and a reduction in mitochondrial membrane potential .

Key Findings on Anticancer Activity

- Cytotoxicity : GS-1 demonstrated concentration-dependent cytotoxicity against tumor cells.

- Mechanism : Induces apoptosis through caspase activation and mitochondrial disruption.

| Cell Line | Viability Reduction (%) | Mechanism |

|---|---|---|

| HeLa | 60% at 50 µM | Caspase-dependent apoptosis |

| A549 | 55% at 50 µM | Mitochondrial membrane potential loss |

| Jurkat | 50% at 50 µM | Similar apoptotic pathways observed |

Clinical Applications

The clinical application of this compound extends beyond antifungal treatments. Its role as an adjunct therapy in cancer treatment is emerging, supported by preliminary findings that suggest it may enhance the efficacy of traditional chemotherapeutics. Further research is warranted to fully elucidate its potential in oncological settings.

Case Studies

- Clinical Evaluation in Dermatology : A study involving patients with fungal infections demonstrated that undecylenic acid was effective in reducing infection severity and improving symptoms compared to placebo treatments .

- Antitumor Studies : In vitro studies have shown that formulations containing undecylenic acid can induce apoptosis in cancer cell lines, suggesting potential for development into therapeutic agents .

Properties

IUPAC Name |

(E)-undec-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h9-10H,2-8H2,1H3,(H,12,13)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBBVTAVILYDIO-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859617 | |

| Record name | trans-2-Undecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15790-94-0, 4189-02-0 | |

| Record name | trans-2-Undecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15790-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Undecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004189020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Undecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Undecenoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 2-undecenoic acid?

A1: this compound, also known as (E)-undec-2-enoic acid, is characterized by the molecular formula C11H20O2. Its crystal structure reveals an octyl chain forming a 60.10° angle with the acrylic acid fragment. [] This structural information is crucial for understanding its interactions with other molecules and its behavior in various systems.

Q2: Has this compound demonstrated any catalytic properties?

A2: Research indicates that palladium nanoparticles stabilized by poly(β-cyclodextrin) and using this compound as a substrate exhibit catalytic activity in the hydrogenation of olefins. Interestingly, the catalytic activity was observed to be lower for this compound compared to 10-undecenoic acid. This suggests a potential steric effect influenced by the formation of inclusion complexes between the palladium nanoparticles, poly(β-cyclodextrin), and the substrates. []

Q3: Are there any known biological activities associated with this compound or its derivatives?

A3: Yes, a derivative of this compound, specifically the γ-lactone with unsaturation at the 2 or 3 position, has been reported to impart a characteristic deep-fat fried flavor to cottonseed oil when added at a low concentration (2.5 ppm). [] This finding highlights the potential application of this compound derivatives in the food industry.

Q4: What are the analytical techniques used to study this compound?

A4: Researchers utilize a combination of techniques to analyze and quantify this compound. Infrared and mass spectrometry are employed to confirm its chemical structure and analyze its fragmentation pattern. [] In studies involving bacterial secretomes, microfluidics-based chromatography combined with single-reaction monitoring is implemented to quantify protein virulence factors, potentially influenced by this compound derivatives. []

Q5: Are there any known applications of this compound in the field of material science?

A5: While specific applications of this compound in material science are not explicitly mentioned in the provided research, its esterification with 3,6,7,10,11-penta-pentyloxytri-phenylene highlights its potential use as a building block for synthesizing novel compounds. [] Further research is needed to explore its full potential in material applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.